molecular formula C7H11NO2 B1388854 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1169708-23-9

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1388854
CAS No.: 1169708-23-9
M. Wt: 141.17 g/mol
InChI Key: GZNUHXSVDHMLBD-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and development.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure with high yield . Another method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the availability of starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, creating halogenated derivatives.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Azabicyclo[31

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its nitrogen-containing bicyclic structure, which provides distinct advantages in terms of stability, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNUHXSVDHMLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 3
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 4
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 5
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 6
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

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